2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile
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Overview
Description
2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is a versatile small molecule scaffold with significant potential in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes a one-pot tandem cyclization/bromination process in ethyl acetate, where tert-butyl hydroperoxide (TBHP) is used as the oxidant. This method does not require a base and results in the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis method suggests its potential for industrial application. The mild reaction conditions and the absence of metal catalysts make this method particularly attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: TBHP is often used as an oxidant in cyclization reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines can be obtained.
Cyclization Products: Further functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of pharmaceutical agents.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile involves its interaction with various molecular targets. The imidazo[1,2-a]pyridine core is known to interact with biological macromolecules, potentially modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the acetonitrile group.
2-(3-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, making it a valuable scaffold in synthetic chemistry .
Properties
IUPAC Name |
2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-7(4-5-11)12-8-3-1-2-6-13(8)9/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHBQMKKBTUEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896094-88-5 |
Source
|
Record name | 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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